molecular formula C22H24F2N2O3 B2466520 3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921526-88-7

3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2466520
CAS No.: 921526-88-7
M. Wt: 402.442
InChI Key: JVXZLOLKPBNROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Polymorphism and Crystal Energy Landscapes

Studies on related molecules have highlighted the significance of polymorphism and crystal structure prediction in understanding the solid-form characteristics of complex molecules. Research has shown that different solid forms, including polymorphs, can significantly affect the material properties of compounds, such as solubility and stability, which are crucial in pharmaceutical development (Braun et al., 2014).

Synthesis and Chemical Reactivity

Research on the synthesis and chemical reactivity of compounds with similar structures has led to the development of novel synthetic methodologies and the exploration of unique chemical transformations. These studies provide insights into the mechanisms underlying the formation of complex heterocyclic compounds and their potential applications in medicinal chemistry and material science (Terada et al., 1973).

Antibacterial Agents

The design and synthesis of novel analogs within the related chemical families have shown promising antibacterial activity, especially against resistant strains. Such studies underscore the potential of structurally complex molecules in addressing the need for new antimicrobial agents, suggesting potential research avenues for compounds with similar functionalities (Palkar et al., 2017).

Supramolecular Chemistry

Research into the crystal structures and supramolecular chemistry of related compounds reveals the role of hydrogen bonding and weak intermolecular interactions in the self-assembly processes. These insights have implications for the design of molecular materials with tailored properties for applications in nanotechnology and molecular electronics (Wang et al., 2014).

Nucleophilic Vinylic Substitution Reactions

The exploration of nucleophilic vinylic substitution reactions involving gem-difluoroenamides and related structures highlights innovative pathways for constructing fluorinated heterocycles. This research contributes to the development of novel compounds with potential applications in medicinal chemistry and as PET imaging probes (Meiresonne et al., 2015).

Mechanism of Action

This is typically used in the context of drugs to describe how they exert their effects at the molecular level. It involves understanding the biological pathway or process that the compound interacts with .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O3/c1-13(2)11-26-18-8-6-15(10-19(18)29-12-22(3,4)21(26)28)25-20(27)14-5-7-16(23)17(24)9-14/h5-10,13H,11-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZLOLKPBNROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.